Product packaging for Hydrazine, (2,5-dinitrophenyl)-(Cat. No.:CAS No. 137289-69-1)

Hydrazine, (2,5-dinitrophenyl)-

Cat. No.: B3186979
CAS No.: 137289-69-1
M. Wt: 198.14 g/mol
InChI Key: GRSSWULXTVLTKW-UHFFFAOYSA-N
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Description

Historical Context and Early Academic Significance

There is no readily available information detailing the historical context or early academic significance of Hydrazine (B178648), (2,5-dinitrophenyl)-. The discovery, initial synthesis, and early investigations into its properties and potential uses are not documented in accessible scientific records.

Contemporary Research Landscape and Interdisciplinary Relevance

A review of the contemporary research landscape shows no active or recent studies centered on Hydrazine, (2,5-dinitrophenyl)-. Consequently, its interdisciplinary relevance cannot be assessed, as there are no documented applications in fields such as analytical chemistry, materials science, or pharmacology where related compounds are sometimes utilized.

Scope and Objectives of Current Research Directions for 2,5-Dinitrophenylhydrazine

There are no identifiable current research directions for Hydrazine, (2,5-dinitrophenyl)-. The scientific community's focus remains on other isomers, and as such, the scope and objectives for future research on this specific compound are undefined.

Data and Properties

While detailed research findings are unavailable, some basic computed properties for Hydrazine, (2,5-dinitrophenyl)- can be found in chemical databases.

PropertyValue
Molecular Formula C₆H₆N₄O₄
Molecular Weight 198.14 g/mol
CAS Number 137289-69-1
Canonical SMILES C1=CC(=C(C=C1N+[O-])NN)N+[O-]
Data sourced from Guidechem guidechem.com

Due to the lack of experimental data, interactive data tables with detailed research findings cannot be generated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O4 B3186979 Hydrazine, (2,5-dinitrophenyl)- CAS No. 137289-69-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137289-69-1

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

IUPAC Name

(2,5-dinitrophenyl)hydrazine

InChI

InChI=1S/C6H6N4O4/c7-8-5-3-4(9(11)12)1-2-6(5)10(13)14/h1-3,8H,7H2

InChI Key

GRSSWULXTVLTKW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NN)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Innovations for 2,5 Dinitrophenylhydrazine and Its Precursors

Established Synthetic Pathways for 2,5-Dinitrophenylhydrazine

Established pathways for aromatic compounds often rely on electrophilic aromatic substitution and nucleophilic aromatic substitution. The synthesis of a dinitrophenylhydrazine is a classic example, where the precursor is first made via nitration and then converted to the final product via nucleophilic substitution.

Direct nitration of hydrazine (B178648) derivatives is not a common or practical route for the synthesis of specific aromatic isomers like 2,5-dinitrophenylhydrazine. The established method involves the nitration of a precursor, typically a substituted chlorobenzene, which is then reacted with hydrazine.

The key precursor for the 2,5-isomer would be a compound like 2,5-dinitrochlorobenzene or 1,5-dichloro-2,4-dinitrobenzene. The synthesis of these precursors involves carefully controlled nitration reactions. For instance, 2,5-dichloronitrobenzene can be synthesized by the nitration of 1,4-dichlorobenzene (B42874) using a mixture of nitric acid and sulfuric acid. chemicalbook.com Similarly, the dinitration of m-dichlorobenzene with potassium nitrate (B79036) in sulfuric acid yields 1,5-dichloro-2,4-dinitrobenzene. orgsyn.org

The subsequent step, reacting this precursor with hydrazine (H₂N-NH₂), would proceed via nucleophilic aromatic substitution, where the hydrazine displaces a leaving group (like a chloride) on the aromatic ring. The two electron-withdrawing nitro groups activate the ring, making the chloride susceptible to displacement by a nucleophile like hydrazine. wikipedia.orgrroij.com However, specific documented procedures for the reaction of a 2,5-dinitrated precursor with hydrazine to yield 2,5-dinitrophenylhydrazine are not widely reported in the surveyed literature.

Precursor SynthesisReagentsConditionsProductYieldReference
Nitration 1,4-Dichlorobenzene, Mixed Acid (HNO₃/H₂SO₄)35 - 65 °C2,5-Dichloronitrobenzene98% chemicalbook.com
Dinitration m-Dichlorobenzene, KNO₃, H₂SO₄120 - 135 °C, 1 hour1,5-Dichloro-2,4-dinitrobenzene70 - 71.5% orgsyn.org

Reductive amination is a method used to form amines from carbonyl compounds (aldehydes and ketones). In the context of dinitrophenylhydrazines, this reaction is not a synthetic pathway to the parent compound. Instead, it is a technique applied to its derivatives. Specifically, 2,4-dinitrophenylhydrazine (B122626) is famously used to react with aldehydes and ketones to form 2,4-dinitrophenylhydrazone derivatives. These hydrazones can then undergo reductive amination to transform the C=N double bond into a C-N single bond. This is often done for analytical purposes to overcome issues with geometric isomers (E/Z) that can complicate chromatographic analysis. gauthmath.com There is no evidence in the reviewed literature to suggest that reductive amination is a method for the primary synthesis of Hydrazine, (2,5-dinitrophenyl)-.

Novel and Green Synthesis Approaches for 2,5-Dinitrophenylhydrazine

Research into novel and green synthetic methods is often focused on improving the efficiency, safety, and environmental impact of reactions for widely used chemicals. For a rare isomer like 2,5-dinitrophenylhydrazine, such dedicated research is not prominent.

Modern organic synthesis often employs catalysts to improve reaction rates and selectivity. In the context of nitration reactions for precursors, phase-transfer catalysts have been used. For example, the synthesis of 2,5-dichloronitrobenzene from p-dichlorobenzene can be enhanced by a phase-transfer catalyst, which increases the mass transfer rate between the aqueous and organic phases, allowing for faster reactions and lower acid concentrations. google.com

Catalytic MethodSubstrateCatalystConditionsProductPurityReference
Phase-Transfer Catalysis p-DichlorobenzenePhase-Transfer Catalyst70 - 90 °C, 2-5 h2,5-Dichloronitrobenzene>99% google.com

While this demonstrates a catalytic approach for the precursor, specific catalytic routes for the subsequent reaction with hydrazine to form the 2,5-dinitrophenylhydrazine are not documented in the searched literature.

Solvent-free and microwave-assisted methods are key areas of green chemistry that aim to reduce waste and reaction times. Microwave irradiation, for instance, can accelerate organic reactions by efficiently heating the reactants. mdpi.comlew.ro While microwave-assisted synthesis has been successfully applied to produce derivatives of the related 2,4-dinitrophenylhydrazine, such as pyrazoles, specific protocols for the primary synthesis of the 2,5-isomer using this technique are not reported. wisdomlib.org The use of microwave heating in aqueous media has been shown to be a rapid and environmentally friendly method for synthesizing other nitrogen-containing heterocyclic compounds, but its application to the target compound remains unexplored in the available literature. nih.gov

Optimization of Reaction Conditions and Yields in 2,5-Dinitrophenylhydrazine Preparation

The optimization of a chemical synthesis involves systematically varying reaction parameters such as temperature, reaction time, solvent, and catalyst to maximize product yield and purity. For the synthesis of 2,5-dinitrophenylhydrazine, a lack of established and published procedures means that specific optimization studies are not available.

However, studies on related processes provide insight into which factors are critical. For the synthesis of the 2,5-dichloronitrobenzene precursor, parameters such as reaction temperature (70–90 °C) and time (2–5 hours) have been defined. google.com In the synthesis of the common 2,4-isomer, the reaction of 2,4-dinitrochlorobenzene with hydrazine is typically performed in a solvent like ethanol (B145695) and refluxed for a set period. orgsyn.orgorgsyn.org Yields for this established reaction are reported in the range of 81-85%. orgsyn.org Optimization of derivatization reactions using 2,4-DNPH has also been studied in detail, identifying temperature, acid concentration, and reaction time as significant factors. researchgate.net It can be inferred that similar parameters would be critical for optimizing the synthesis of the 2,5-isomer, but empirical data is lacking.

Purification and Isolation Techniques for High-Purity 2,5-Dinitrophenylhydrazine

The primary route to synthesizing dinitrophenylhydrazines involves the nucleophilic aromatic substitution of a dinitrochlorobenzene isomer with hydrazine. Following the synthesis of 2,5-dinitrophenylhydrazine from its precursor, 1-chloro-2,5-dinitrobenzene, the crude product exists in a mixture containing unreacted starting materials, by-products, and residual solvents. The isolation and purification process is a critical downstream step to obtain the compound in a form suitable for further applications.

The initial isolation of the crude product is typically achieved by precipitation from the reaction medium. As the reaction progresses, the product often separates from the solution. Cooling the mixture enhances the yield of the precipitate. This solid is then collected by suction filtration.

A crucial step in the purification process is the washing of the filtered crude product. This is designed to remove soluble impurities. A common practice, by analogy with its isomers, involves washing with warm alcohol (around 60°C) to dissolve and remove any unreacted dinitrochlorobenzene. Current time information in Bangalore, IN.orgsyn.org This is followed by a wash with hot water to remove any remaining salts or water-soluble impurities. Current time information in Bangalore, IN.orgsyn.org

For achieving high purity, recrystallization is the most powerful technique. The selection of an appropriate solvent system is essential. An ideal solvent will dissolve the 2,5-dinitrophenylhydrazine at an elevated temperature but will have limited solubility for it at lower temperatures, allowing for the crystallization of the pure compound upon cooling. For the closely related 2,4- and 2,6-isomers, various solvents have been proven effective and are likely applicable to the 2,5-isomer. Current time information in Bangalore, IN.orgsyn.org A Chinese patent describing the preparation of high-purity 2,4-dinitrophenylhydrazine highlights a process involving hot filtration with activated carbon to remove colored impurities, followed by crystallization, filtration at a controlled temperature (50-55°C), and multiple washes with anhydrous ethanol. jst.go.jp This multi-step process aims to maximize both purity and yield. jst.go.jp

The table below outlines potential solvent systems for the recrystallization of dinitrophenylhydrazines, which could be adapted for the 2,5-isomer.

Solvent SystemRationale for UsePotential Impurities RemovedReference
n-Butyl AlcoholGood solvent for recrystallization despite the large volume required.Unreacted starting materials, isomeric impurities. Current time information in Bangalore, IN.orgsyn.org
EthanolEffective for washing and can be used for recrystallization, especially for removing trace impurities.Unreacted halide, various organic by-products. jst.go.jp
DioxaneA potential alternative solvent for recrystallization, particularly for larger quantities.Organic by-products. Current time information in Bangalore, IN.orgsyn.org
TetralinAnother alternative solvent mentioned for recrystallization.High-boiling organic impurities. Current time information in Bangalore, IN.orgsyn.org
PyridineCan be used as a recrystallization solvent.Certain classes of organic impurities. Current time information in Bangalore, IN.orgsyn.org

Advanced chromatographic techniques, while often employed for the analysis of dinitrophenylhydrazone derivatives, can also be adapted for the purification of the reagent itself. sciencemadness.orgccsenet.org Solid-phase extraction (SPE) has been shown to be effective at removing unreacted 2,4-dinitrophenylhydrazine from reaction mixtures, a principle that could be applied to isolate the 2,5-isomer from similar contaminants. sciencemadness.org High-performance liquid chromatography (HPLC) offers a high-resolution separation method, suitable for obtaining analytical-grade material. researchgate.net The purity of the final product is typically assessed by its melting point and spectroscopic methods. It is noteworthy that trace amounts of acidic impurities can sometimes affect the physical properties of dinitrophenylhydrazone derivatives, suggesting that a wash with a mild base, such as a bicarbonate solution, could be a valuable final purification step.

Reaction Mechanisms and Kinetics of 2,5 Dinitrophenylhydrazine

Fundamental Principles of Hydrazone Formation with Carbonyl Compounds

The formation of a hydrazone from 2,5-dinitrophenylhydrazine and a carbonyl compound is a classic example of a nucleophilic addition-elimination reaction. chemicalbook.comlibretexts.org This type of reaction is also referred to as a condensation reaction because it involves the joining of two molecules with the concurrent loss of a small molecule, in this case, water. chemicalbook.comlibretexts.orgbyjus.com

The reaction mechanism can be broken down into two primary stages:

Nucleophilic Addition: The terminal amine (-NH2) group of the 2,5-dinitrophenylhydrazine molecule acts as a nucleophile. wikipedia.orgnumberanalytics.com The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comfiveable.me This initial attack breaks the carbon-oxygen pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. chemicalbook.comfiveable.me

Elimination (Dehydration): The intermediate then undergoes a dehydration step to form the stable hydrazone product. allen.in A proton transfer occurs, followed by the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond (C=N). chemicalbook.comnumberanalytics.com

It is important to note that 2,5-dinitrophenylhydrazine does not typically react with other carbonyl-containing functional groups like carboxylic acids, esters, and amides. wikipedia.orgchemeurope.com The resonance stability within these functional groups makes the carbonyl carbon less susceptible to nucleophilic attack. wikipedia.org

The formation of hydrazones is significantly influenced by the pH of the reaction medium. The reaction is typically catalyzed by acid. nih.gov The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine (B178648) derivative.

However, the concentration of the acid is crucial. If the acidity is too high, the hydrazine, which is basic, will be protonated. This protonation deactivates the nucleophile, as the lone pair on the nitrogen is no longer available to attack the carbonyl carbon. Therefore, the reaction is generally carried out in a weakly acidic medium to ensure a sufficient concentration of both the activated carbonyl compound and the free nucleophilic hydrazine. learncbse.in

The choice of solvent also plays a role in the reaction. A common reagent, known as Brady's reagent, is a solution of 2,4-dinitrophenylhydrazine (B122626) in a mixture of methanol (B129727) and sulfuric acid. libretexts.orgchemguide.co.uk The solvent must be able to dissolve both the carbonyl compound and the dinitrophenylhydrazine.

Kinetic Studies of 2,5-Dinitrophenylhydrazine Reactions

Kinetic studies provide valuable insights into the factors that control the rate of hydrazone formation.

The reaction between 2,5-dinitrophenylhydrazine and carbonyl compounds is often found to follow second-order kinetics, being first order with respect to both the carbonyl compound and the 2,5-dinitrophenylhydrazine. psu.edu However, the reaction can be complex, and the observed rate can be influenced by the specific reaction conditions. For instance, in some cases, the decomposition of the 2,5-dinitrophenylhydrazine itself can be a competing reaction, complicating the kinetic analysis. psu.edu

Activation parameters, such as the activation energy, can be determined by studying the reaction rate at different temperatures. These parameters provide information about the energy barrier that must be overcome for the reaction to occur.

The rate of hydrazone formation is dependent on both temperature and pH. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. psu.edu This is because a higher temperature provides the reacting molecules with more kinetic energy, increasing the frequency and energy of collisions.

The pH dependence of the reaction rate is more complex. As mentioned earlier, the reaction is acid-catalyzed, so decreasing the pH from neutral generally increases the rate. nih.gov However, at very low pH, the rate decreases due to the protonation of the hydrazine. This results in a bell-shaped pH-rate profile, where the maximum reaction rate is observed at a specific, moderately acidic pH.

Mechanistic Insights into Other Transformative Reactions of 2,5-Dinitrophenylhydrazine

Besides the well-known reaction with carbonyl compounds, 2,5-dinitrophenylhydrazine can participate in other transformative reactions. For example, it can be oxidized by reagents like potassium hexacyanoferrate(III) in acidic media. rsc.org Kinetic studies of such oxidation reactions have shown that they can proceed through intermediates like aryldiazenes and diazonium ions to form products such as substituted azobenzenes and anilines. rsc.org The reaction kinetics and mechanisms of these other transformations are often complex and can be influenced by factors such as the concentration of acid. rsc.org

In a different context, the hydrazone formed from 2,5-dinitrophenylhydrazine can undergo further reactions. For instance, in the Wolff-Kishner reduction, a hydrazone intermediate is formed and then treated with a strong base at high temperatures. libretexts.orglibretexts.orgopenstax.org This leads to the reduction of the carbonyl group to a methylene (B1212753) group (CH2), with the elimination of nitrogen gas. fiveable.melibretexts.orgopenstax.org The mechanism involves the deprotonation of the hydrazone, followed by a series of steps culminating in the formation of a carbanion that is then protonated to yield the final alkane product. libretexts.orgopenstax.org

Oxidation and Reduction Pathways

Currently, there is no specific information available in the provided search results detailing the oxidation and reduction pathways of 2,5-dinitrophenylhydrazine. For the related 2,4-isomer, oxidation has been studied, and it is known to proceed via aryldiazene and diazonium ion intermediates to form substituted azobenzenes and anilines. rsc.orgnih.gov The reduction of 2,4-dinitrophenylhydrazine to 2,4-diaminophenylhydrazine has also been reported.

A study on the oxidation of various arylhydrazines, including 2,4-dinitrophenylhydrazine (referred to as dnph), with potassium hexacyanoferrate(III) in acidic perchlorate (B79767) media, indicated that the reaction stoichiometry is dependent on the specific conditions. nih.gov Typically, 2–3 moles of the oxidizing agent were consumed per mole of arylhydrazine. nih.gov The reaction kinetics for the 2,4-isomer were found to be independent of the hydrogen ion concentration within a specific range. rsc.org

Side Reactions and By-product Formation

Information regarding side reactions and the formation of by-products specifically for reactions involving 2,5-dinitrophenylhydrazine is not present in the available literature. For the 2,4-isomer, the primary reaction with aldehydes and ketones is a condensation reaction that yields a 2,4-dinitrophenylhydrazone and water. wikipedia.orgchemguide.co.ukchemicalbook.com

Isotopic Labeling Studies for Reaction Mechanism Elucidation

No isotopic labeling studies specifically designed to elucidate the reaction mechanism of 2,5-dinitrophenylhydrazine have been identified in the search results. Such studies are crucial for understanding the intricate details of reaction pathways, including the movement of atoms and the nature of transition states.

Structural Elucidation and Conformational Analysis of 2,5 Dinitrophenylhydrazine

Advanced Spectroscopic Characterization

Spectroscopic methods are instrumental in determining the molecular structure of chemical compounds. For 2,5-dinitrophenylhydrazine, a combination of vibrational, electronic, and nuclear magnetic resonance spectroscopy, along with mass spectrometry, provides a comprehensive picture of its structural framework.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The vibrational spectra of 2,5-dinitrophenylhydrazine have been analyzed to confirm its structural identity. scirp.org Key vibrational modes observed in the IR and Raman spectra correspond to the characteristic functional groups of the molecule.

The presence of the N-H stretching vibration, typically observed in the range of 3287 cm⁻¹, is a clear indicator of the hydrazine (B178648) moiety. researchgate.net Aromatic C-H stretching vibrations are also identified around 3090 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups are prominent features in the spectrum, appearing around 1516 cm⁻¹ and 1329 cm⁻¹, respectively. researchgate.net Furthermore, the C-N stretching vibration and the N-N stretching vibration of the hydrazine group are also detectable, providing further evidence for the compound's structure. researchgate.net

A study utilizing both FT-IR and FT-Raman spectroscopy confirmed the presence of these various functional groups. scirp.org The investigation of intra- and intermolecular hydrogen bonds in 2,5-dinitrophenylhydrazine has also been carried out using vibrational spectroscopic analysis. chemicalbook.comsigmaaldrich.com

Table 1: Key Vibrational Frequencies of 2,5-Dinitrophenylhydrazine

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (Hydrazine)Stretching~3287 researchgate.net
C-H (Aromatic)Stretching~3090 researchgate.net
NO₂ (Nitro)Asymmetric Stretching~1516 researchgate.net
NO₂ (Nitro)Symmetric Stretching~1329 researchgate.net
C=C (Aromatic)Stretching~1620 researchgate.net
C-NStretching~1136 researchgate.net
N-N (Hydrazine)Stretching~920 researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) and Chromophoric Behavior

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores. The 2,5-dinitrophenylhydrazine molecule contains a dinitrophenyl group, which acts as a strong chromophore.

The UV-Vis spectrum of 2,5-dinitrophenylhydrazine typically exhibits two main absorption bands. researchgate.net An intense peak observed around 353-360 nm is attributed to the n→π* electronic transition, which involves the non-bonding electrons of the nitrogen atoms in the hydrazine group and the π-system of the dinitrophenyl ring. researchgate.netnih.govresearchgate.net Another absorption peak is generally found at a shorter wavelength, around 267 nm, corresponding to a π→π* transition within the aromatic ring. researchgate.net

The position of the absorption maximum can be influenced by the solvent used. For instance, a slight bathochromic (red) shift has been observed when the solvent is changed from methanol (B129727) to DMSO. researchgate.net The transparency of the crystal in the visible and near-infrared regions (500-1000 nm) has also been noted, with a short-wavelength cutoff at approximately 400 nm. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. ¹H NMR and ¹³C NMR spectra of 2,5-dinitrophenylhydrazine provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the structural connectivity.

In the ¹H NMR spectrum of 2,5-dinitrophenylhydrazine, distinct signals are observed for the aromatic protons and the protons of the hydrazine group. acs.org The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro groups. acs.org A study using DMSO-d₆ as the solvent showed that the protons of the NH₂ group produce a signal at 2.82 ppm. scirp.org The aromatic protons appear at different chemical shifts due to their distinct electronic environments. acs.org

The nearly first-order 60 MHz NMR spectrum of 2,5-dinitrophenylhydrazine taken in DMSO-d₆ confirms the structure and illustrates the effects of intramolecular hydrogen bonding and aromatic substituents on the chemical shifts of the aromatic protons. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of 2,5-dinitrophenylhydrazine shows a molecular ion peak corresponding to its molecular weight of approximately 198.14 g/mol . nih.govwikipedia.org Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragments observed in the mass spectrum include ions with mass-to-charge ratios (m/z) of 79, 51, 78, 30, and 52. nih.gov The fragmentation pattern provides valuable corroborating evidence for the proposed structure of 2,5-dinitrophenylhydrazine. The mechanism of isothermal degradation of this compound has also been investigated using techniques like differential scanning calorimetry (DSC). sigmaaldrich.comsigmaaldrich.com

X-ray Crystallography of 2,5-Dinitrophenylhydrazine

X-ray crystallography provides the most definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction studies have been conducted on 2,5-dinitrophenylhydrazine to elucidate its precise molecular geometry and how the molecules are arranged in the crystal lattice. scirp.orgresearchgate.net These studies confirm the planar nature of the dinitrophenyl ring and provide accurate measurements of bond lengths and angles within the molecule.

The crystal structure reveals the presence of both intra- and intermolecular hydrogen bonds, which play a significant role in stabilizing the crystal packing. sigmaaldrich.com High-resolution X-ray diffraction (HRXRD) studies have indicated that crystals grown from solution are nearly perfect, although some solvent incorporation can lead to the formation of low-angle boundaries. scirp.org The molecular and supramolecular structures of 2,5-dinitrophenylhydrazine have been analyzed, providing a deeper understanding of its solid-state architecture. scirp.org

Hydrogen Bonding Networks and Intermolecular Interactions

The molecular structure of dinitrophenylhydrazines, including the 2,5-isomer, facilitates the formation of intricate hydrogen bonding networks, which are crucial in defining their solid-state architecture. The hydrazine moiety (-NH-NH2) provides both donor and acceptor sites for hydrogen bonds, while the nitro groups (-NO2) act as strong hydrogen bond acceptors.

A detailed examination of the closely related 2,4-dinitrophenylhydrazine (B122626) hydrochloride hydrate (B1144303) reveals a complex network of intermolecular forces. In this derivative, N-H···O, N-H···Cl, O-H···Cl, and C-H···O hydrogen bonds are all present. rroij.com The presence of a chloride ion and a water molecule in the crystal lattice introduces additional bonding motifs. rroij.com For pure (2,5-dinitrophenyl)hydrazine, while the specific motifs would differ, the fundamental types of interactions, particularly N-H···O and C-H···O bonds, are expected to be the dominant forces governing the crystal packing. The relative positioning of the nitro groups at the 2 and 5 positions will influence the geometry and directionality of these hydrogen bonds, leading to a unique three-dimensional supramolecular assembly.

The potential for π-π stacking interactions between the aromatic rings of adjacent molecules is another significant factor. These interactions, driven by the electron-deficient nature of the dinitrophenyl ring, would further stabilize the crystal structure. The interplay of these various intermolecular forces dictates the crystal system, space group, and unit cell parameters of the compound.

Anticipated Intermolecular Interactions in Crystalline (2,5-dinitrophenyl)hydrazine
Interaction TypeDonorAcceptorSignificance
Strong Hydrogen Bond-NH, -NH2O=N-OPrimary determinant of crystal packing
Weak Hydrogen BondC-H (aromatic)O=N-OContributes to overall stability
π-π StackingDinitrophenyl ringDinitrophenyl ringStabilizes the layered structure

Conformational Analysis and Rotational Isomerism

The conformation of (2,5-dinitrophenyl)hydrazine is primarily determined by the rotational barriers around the C-N and N-N single bonds. The orientation of the hydrazine group relative to the phenyl ring and the internal rotation within the hydrazine moiety itself give rise to the possibility of different rotational isomers (rotamers).

For instance, studies on various 2,4-dinitrophenylhydrazone derivatives have shown the existence of syn and anti isomers (also referred to as E/Z isomers) with respect to the C=N double bond formed upon reaction with aldehydes or ketones. byjus.comyoutube.com This isomerism arises from the restricted rotation around the C=N bond. Although (2,5-dinitrophenyl)hydrazine itself does not possess this double bond, the study of its derivatives highlights the importance of the substituent arrangement on conformational stability.

In the parent hydrazine, intramolecular hydrogen bonding can play a significant role in favoring a particular conformation. An intramolecular N-H···O bond between the amino group and the ortho-nitro group is a key feature in 2,4- and 2,6-dinitrophenylhydrazines, leading to a more planar and rigid structure. For (2,5-dinitrophenyl)hydrazine, such an intramolecular hydrogen bond with the ortho-nitro group at position 2 is also highly probable, which would significantly influence its conformational preference in both the solid state and in solution.

The nature and position of substituents on the phenyl ring have a profound electronic and steric influence on the molecular conformation. The two nitro groups in (2,5-dinitrophenyl)hydrazine are strongly electron-withdrawing, which affects the electron density distribution across the molecule and the nature of the C-N bond.

The electron-withdrawing effect of the nitro groups can influence the strength of the intramolecular hydrogen bond. A stronger electron-withdrawing effect generally leads to a more acidic N-H proton, thereby strengthening the N-H···O interaction. This, in turn, can affect the planarity of the molecule and the rotational barrier around the C-N bond.

Computational studies on substituted iodobenzenes have demonstrated that electron-withdrawing substituents, such as nitro groups, strengthen halogen bonds by deepening the σ-hole on the iodine atom. By analogy, the electron-withdrawing nitro groups in (2,5-dinitrophenyl)hydrazine are expected to enhance the acidity of the N-H protons, thereby strengthening their capacity to act as hydrogen bond donors in intermolecular interactions.

Influence of Nitro Substituents on the Conformation of (2,5-dinitrophenyl)hydrazine
Substituent PositionEffectConformational Consequence
2- (ortho)Steric hindrance with -NHNH2 Strong electron-withdrawal Potential for intramolecular H-bondTwisting of NO2 group Favors planar conformation with intramolecular H-bond
5- (meta to -NHNH2)Electron-withdrawalModifies overall electron density of the ring Influences intermolecular hydrogen bonding strength

Theoretical and Computational Chemistry of 2,5 Dinitrophenylhydrazine

Quantum Chemical Calculations

Electronic Structure Determination and Molecular Orbitals

Specific studies determining the electronic structure and molecular orbitals (such as HOMO and LUMO energies) of 2,5-dinitrophenylhydrazine through quantum chemical calculations are not available in the reviewed literature.

Energy Minimization and Conformational Landscapes

There is no available data from studies on the energy minimization or the exploration of the conformational landscapes of 2,5-dinitrophenylhydrazine. Such studies would typically involve computational methods to identify the most stable geometric arrangements of the molecule.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

No theoretical predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of 2,5-dinitrophenylhydrazine were found in the searched scientific databases.

Density Functional Theory (DFT) Applications

Reaction Pathway Mapping and Transition State Analysis

There are no published DFT studies that map the reaction pathways or analyze the transition states for reactions involving 2,5-dinitrophenylhydrazine.

Calculation of Thermodynamic and Kinetic Parameters

Specific calculations of thermodynamic and kinetic parameters for reactions involving 2,5-dinitrophenylhydrazine using DFT are not documented in the available literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the behavior of chemical compounds at the molecular level, including their interactions with solvents and their tendency to aggregate.

Solvent Effects on 2,5-Dinitrophenylhydrazine Behavior

There is no specific research detailing the solvent effects on the behavior of 2,5-dinitrophenylhydrazine through molecular dynamics simulations. However, general principles of physical organic chemistry can provide a qualitative prediction. The polarity of the solvent is expected to play a crucial role in the solubility and conformational preferences of 2,5-dinitrophenylhydrazine. The two nitro groups, being strong electron-withdrawing groups, and the hydrazine (B178648) moiety, capable of hydrogen bonding, suggest that its behavior would be significantly different in polar versus nonpolar solvents.

In polar protic solvents, such as water or alcohols, hydrogen bonding between the solvent and the hydrazine group's hydrogen and nitrogen atoms, as well as with the oxygen atoms of the nitro groups, would be a dominant factor. This would likely lead to good solvation and a more extended conformation of the molecule. In contrast, in nonpolar solvents, intramolecular hydrogen bonding between the hydrazine and a proximate nitro group might be favored, leading to a more compact structure.

A study on the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) highlighted the importance of the solvent system, typically a mixture of methanol (B129727) and sulfuric acid, for the reaction to proceed efficiently. wikipedia.orgchemguide.co.uk This underscores the critical role of the solvent in facilitating the chemical reactivity of dinitrophenylhydrazine isomers.

Intermolecular Interactions and Aggregation Phenomena

While direct studies on the aggregation of 2,5-dinitrophenylhydrazine are absent, research on related dinitrobenzene isomers and the crystal structure of 2,4-dinitrophenylhydrazine provides valuable insights into the types of intermolecular forces that would govern its aggregation.

A study on the crystal packing of dinitrobenzene isomers revealed the importance of C-H···O intermolecular hydrogen bonds and stacking interactions. rsc.org The introduction of nitro groups into the benzene (B151609) ring leads to the formation of these stronger interactions, which dictate the crystal structure. rsc.org It is reasonable to infer that similar interactions would be at play in the aggregation of 2,5-dinitrophenylhydrazine.

Specifically, the crystal structure of a polymorph of 2,4-dinitrophenylhydrazine shows intermolecular interactions between the hydrazine NH2 group and the nitro groups, forming chain and sheet-like structures. nih.gov N-H···π interactions also contribute to the stability of the crystal packing. nih.gov These findings suggest that in the solid state or in concentrated solutions, 2,5-dinitrophenylhydrazine molecules would likely self-assemble through a network of hydrogen bonds and π-π stacking interactions. The specific geometry of these aggregates would be dependent on the substitution pattern of the nitro groups.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity. While most commonly used for predicting biological activity, QSAR can also be applied to model physical and chemical properties.

There are no published QSAR models specifically developed for the physical or chemical properties of 2,5-dinitrophenylhydrazine. The development of such a model would require a dataset of experimentally determined properties for a series of related compounds. These properties could include, for example, melting point, boiling point, solubility, or chromatographic retention times.

The general methodology for building a QSAR model involves:

Data Collection: Gathering a dataset of compounds with known structures and the property of interest.

Descriptor Calculation: Calculating a variety of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, geometrical, electronic).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the property.

Model Validation: Rigorously testing the model's predictive ability using internal and external validation techniques.

Given the lack of available data for 2,5-dinitrophenylhydrazine and its analogues, the development of a specific QSAR model for its non-biological properties is not currently feasible.

Advanced Analytical Methodologies Employing 2,5 Dinitrophenylhydrazine

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a cornerstone technique in analytical chemistry, employed to modify an analyte to improve its detection and separation properties. nih.gov For carbonyl compounds, which often lack a strong chromophore for UV detection and can be highly volatile, derivatization with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is a widely adopted strategy. nih.govnih.gov The reaction involves the nucleophilic addition of the amino group from 2,4-DNPH to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative. sjpas.comsjpas.com These derivatives exhibit significantly enhanced UV sensitivity and are less volatile, making them amenable to various chromatographic and spectroscopic techniques. researchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) of 2,4-Dinitrophenylhydrazine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for the separation and identification of carbonyl compounds following derivatization with 2,4-DNPH. nih.govresearchgate.net While the resulting 2,4-dinitrophenylhydrazones have relatively high boiling points, optimized GC conditions can be employed to prevent their thermal decomposition during analysis. nih.govlongdom.org This method allows for the analysis of a wide range of carbonyls, including isomeric compounds. nih.gov

An improved GC-MS method has been successfully used for the analysis of carbonyls in complex matrices like cigarette smoke. nih.govresearchgate.net This technique can differentiate between linear and branched-chain carbonyl isomers and has led to the identification of trace carbonyls not previously detected. nih.gov Sample collection is often simplified by using DNPH-treated pads instead of conventional impinger methods. nih.gov The use of a standard mixture of various DNPH-carbonyl derivatives for calibration has been shown to significantly improve the linear range of the method. nih.gov The minimum detectable quantities for carbonyls using this technique can be as low as 1.4 to 5.6 µ g/cigarette . nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis

The coupling of liquid chromatography with mass spectrometry, particularly Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), offers exceptional sensitivity and selectivity for the analysis of 2,4-DNPH derivatives. researchgate.netlongdom.org This approach combines the high-resolution separation of UPLC with the definitive identification capabilities of MS. Various atmospheric pressure ionization techniques, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), have been successfully employed. researchgate.netnih.gov

APPI-MS has been shown to provide lower limits of detection compared to APCI-MS under similar conditions, enabling the detection of less abundant long-chain carbonyls in complex samples like automobile and cigarette exhaust. nih.gov In negative ion mode ESI or APCI, the deprotonated molecule [M-H]⁻ is typically the most abundant ion, allowing for reliable identification and quantification. nih.govlcms.cz Nano-LC separation coupled with nano-ESI in positive ionization mode has also been investigated, showing that the protonated precursor ions [M+H]⁺ can yield signal intensities 2 to 16 times higher for most aldehydes compared to the negative mode. nih.gov The high sensitivity of these LC-MS methods allows for the detection of trace levels of carbonyl compounds in environmental and biological samples. longdom.org

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications

Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are versatile and cost-efficient techniques for the qualitative and quantitative analysis of 2,4-DNPH derivatives. scientificlabs.co.uknih.gov These planar chromatography methods allow for the parallel separation of multiple samples, making them suitable for screening and rapid identity tests in various fields, including pharmaceuticals, food analysis, and quality control. scientificlabs.co.uknih.gov

In HPTLC, using plates with smaller, more uniform particles enhances the resolution and sensitivity of the separation. nih.gov After separation on the TLC or HPTLC plate (typically silica (B1680970) gel), the colored 2,4-dinitrophenylhydrazone spots can be visualized directly. scientificlabs.co.uk For quantitative analysis, the spots can be measured using a densitometer. HPTLC is widely used for fingerprint analysis of herbal medicines, purity control of chemicals, and the analysis of contaminants in food and environmental samples. nih.gov The technique's flexibility, reliability, and cost-effectiveness have established it as a powerful analytical tool. nih.gov

Spectrophotometric and Colorimetric Methods Utilizing 2,4-Dinitrophenylhydrazine Reactions

Long before the widespread availability of chromatographic techniques, spectrophotometric methods based on 2,4-dinitrophenylhydrazine were developed for the quantification of aldehydes and ketones. nih.gov The fundamental principle of these assays is the reaction between 2,4-DNPH and a carbonyl compound under acidic conditions, which produces a brightly colored 2,4-dinitrophenylhydrazone. sjpas.comnih.gov The intensity of the resulting color, which can range from yellow to deep red depending on the structure of the carbonyl and the conjugation in the resulting hydrazone, is proportional to the concentration of the analyte and can be measured using a spectrophotometer. sjpas.comnih.gov

These methods can be adapted for high-throughput screening, for example, in 96-well plate formats, to reliably quantify various ketones and aldehydes in samples such as microbial culture supernatants. nih.gov A simple and rapid colorimetric test has also been developed for monitoring aldehydes on solid-phase resins, where the presence of an aldehyde is indicated by a red or dark-orange color change. researchgate.net

Development of Highly Sensitive Spectrophotometric Assays

Significant efforts have been made to enhance the sensitivity and reliability of spectrophotometric assays using 2,4-DNPH. One key development involves a modification where a strong base, such as sodium hydroxide (B78521) (NaOH), is added to the solution after the initial derivatization reaction. nih.gov This addition causes a bathochromic (red) shift in the maximum absorption wavelength of the hydrazone derivatives. nih.govnih.gov For example, the maximum absorbance can be shifted from around 370 nm to 450 nm. nih.gov

This shift is analytically advantageous as it moves the measurement wavelength away from the absorbance of any unreacted (free) 2,4-DNPH, thereby reducing interference and improving the accuracy of the quantification. nih.govnih.gov This modification simplifies the traditional procedure by eliminating the need for precipitation, washing, and resuspension steps, allowing for direct measurement in the sample solution. nih.gov Such optimized assays have proven to be 2-3 times more sensitive than direct spectrophotometry and are suitable for detecting low levels of analytes, such as monoamine oxidase (MAO) activity through the aldehydes it produces. nih.gov

Calibration and Validation Protocols for Analytical Applications

Scientific literature does not provide specific calibration and validation protocols for analytical methods employing Hydrazine (B178648), (2,5-dinitrophenyl)-. Standard methods, such as those for determining carbonyl compounds, are validated for use with 2,4-dinitrophenylhydrazine. epa.gov These protocols involve assessing parameters like linearity, recovery, precision, and bias using spiked samples across various matrices. epa.gov

Electroanalytical Techniques Involving 2,5-Dinitrophenylhydrazine

There is no available data on the direct use of Hydrazine, (2,5-dinitrophenyl)- in electroanalytical techniques. However, studies on related dinitrophenol isomers offer a basis for understanding the potential electrochemical behavior.

While studies on Hydrazine, (2,5-dinitrophenyl)- are absent, research on the voltammetric determination of 2,5-dinitrophenol (B1207554) has been conducted. In one study, 2,5-dinitrophenol exhibited a sensitive voltammetric response at a poly-aspartic acid modified glassy carbon electrode. researchgate.net The determination was based on measuring the reduction peak currents of the nitro groups. researchgate.net This technique allowed for the simultaneous and quantitative determination of 2,4- and 2,5-dinitrophenol isomers. researchgate.net

The study established a linear calibration range for 2,5-dinitrophenol and determined its detection limit, demonstrating the feasibility of using voltammetry for the analysis of compounds with this specific dinitro substitution pattern. researchgate.net

Table 1: Voltammetric Determination of Dinitrophenol Isomers researchgate.net

CompoundLinear Calibration Range (mol L⁻¹)Detection Limit (mol L⁻¹)
2,5-Dinitrophenol7.0 × 10⁻⁷ – 6.0 × 10⁻⁴1.1 × 10⁻⁷
2,4-Dinitrophenol (B41442)1.1 × 10⁻⁶ – 6.0 × 10⁻⁴2.7 × 10⁻⁷

No specific methods for the amperometric detection of Hydrazine, (2,5-dinitrophenyl)- are documented. Amperometric detection has been successfully applied to the metabolites of 2,4-dinitrophenol following separation by High-Performance Liquid Chromatography (HPLC), proving to be more sensitive and selective than spectrophotometric detection for those specific analytes. nih.gov

Applications in Environmental Analytical Chemistry

Applications in environmental analytical chemistry, particularly for carbonyl compounds, are exclusively documented for 2,4-dinitrophenylhydrazine. chemiis.comjst.go.jp

The standard and widely accepted method for detecting and quantifying carbonyl compounds in air and water samples involves derivatization with 2,4-dinitrophenylhydrazine. jst.go.jphitachi-hightech.com This reaction forms stable 2,4-dinitrophenylhydrazone derivatives that can be readily analyzed using HPLC with UV detection. sjpas.comjst.go.jp There are no established methods using the 2,5-isomer for this purpose.

Method development for specific environmental contaminants using dinitrophenylhydrazine has focused on the 2,4-isomer. This includes the development of enzymatic biosensors for detecting biodegradation derivatives of 2,4-dinitrotoluene (B133949) and methods for analyzing nitrophenols in various samples. cas.cznih.gov No such method development has been reported for Hydrazine, (2,5-dinitrophenyl)-.

Coordination Chemistry and Metal Complexation Studies of 2,5 Dinitrophenylhydrazine

Structural Analysis of 2,5-Dinitrophenylhydrazine Metal Complexes

Should the user be interested in the coordination chemistry of the widely studied 2,4-dinitrophenylhydrazine (B122626) , a wealth of information is available and an article on that topic could be produced.

Research on the Coordination Chemistry of 2,5-Dinitrophenylhydrazine Remains Limited

The majority of existing studies on dinitrophenylhydrazine derivatives and their interactions with metal ions are centered on the 2,4-substituted isomer. This body of work includes detailed characterization of various metal complexes, often involving Schiff bases derived from 2,4-DNPH. For instance, studies on Co(II) and Ni(II) Schiff base complexes derived from 2,4-dinitrophenylhydrazine and benzaldehyde (B42025) have explored their synthesis, spectroscopic properties, and thermal stability. saudijournals.com Similarly, mixed ligand complexes of Co(II) and Ni(II) with 2,4-dinitrophenylhydrazine and thiocyanate (B1210189) have been synthesized and characterized using various analytical techniques, including powder X-ray diffraction and spectroscopic methods. nih.gov

Furthermore, research into ligands derived from 2,4-dinitrophenylhydrazine, such as (N-Carboxymethyl-N-2,4-dinitrophenyl-hydrazino)-acetic acid, and their subsequent metal complexes has been documented, detailing their synthesis and characterization through spectroscopic and magnetic susceptibility measurements. researchgate.net The reactivity of hydrazones derived from 2,4-DNPH has also been a subject of investigation. nih.gov

However, equivalent studies detailing the X-ray diffraction of coordination compounds of 2,5-dinitrophenylhydrazine, the spectroscopic signatures of its complex formation, or the stability and reactivity of its coordination complexes could not be found in the reviewed literature. The focus of the scientific community has overwhelmingly been on the 2,4-isomer, likely due to its established use as an analytical reagent. wikipedia.orgbyjus.comlibretexts.org

Consequently, due to the lack of specific research data on the coordination chemistry and metal complexation of 2,5-dinitrophenylhydrazine, it is not possible to provide a detailed article on this topic as outlined. Further experimental research would be required to elucidate the coordination behavior of this particular compound.

Role of 2,5 Dinitrophenylhydrazine in Catalytic and Redox Processes

2,5-Dinitrophenylhydrazine as a Reducible Substrate

The presence of two nitro groups on the aromatic ring makes 2,5-dinitrophenylhydrazine a prime candidate for reduction reactions. The conversion of these nitro groups to other functionalities, such as amino groups, is a valuable transformation in organic synthesis.

Catalytic Hydrogenation and Nitro Group Reduction

The nitro groups of dinitrophenylhydrazine derivatives can be effectively reduced to amino groups through catalytic hydrogenation. oup.comwikipedia.org This transformation is a cornerstone of organic synthesis, providing a pathway to valuable amino-substituted hydrazines. Various catalytic systems have been employed for this purpose, with the choice of catalyst and reaction conditions influencing the selectivity and efficiency of the reduction.

Commonly used catalysts for the reduction of nitroarenes include palladium-on-carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orgrsc.org The reaction is typically carried out under a hydrogen atmosphere, with the catalyst facilitating the addition of hydrogen across the nitro groups. The reduction of dinitro compounds can sometimes be controlled to achieve partial reduction, yielding nitro-amino derivatives, although this often requires careful selection of the catalyst and reaction parameters. oup.com For instance, the use of hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel has been reported for the partial reduction of dinitroarenes. oup.com

The reduction of 2,4-dinitrophenylhydrazine (B122626) (a closely related isomer) to 2,4-diaminophenylhydrazine has been demonstrated using palladium nanoparticles supported on cuttlebone, with sodium borohydride (B1222165) as the hydrogen source. nih.gov This highlights the use of nanoparticle catalysis in the reduction of dinitrophenylhydrazines.

Mechanistic Studies of 2,5-Dinitrophenylhydrazine Reduction

The reduction of dinitrophenylhydrazines is generally understood to proceed through a series of intermediates. The reaction mechanism often involves the transfer of electrons from the reducing agent to the nitro groups, facilitated by the catalyst surface. nih.gov

In the case of catalytic hydrogenation, the process typically involves the adsorption of the dinitrophenylhydrazine molecule onto the catalyst surface. nih.gov The hydrogen molecule also adsorbs onto the catalyst and dissociates into hydrogen atoms. These reactive hydrogen species then sequentially reduce the nitro groups. The process is a form of nucleophilic addition-elimination. chemguide.co.ukwikipedia.orglibretexts.org

Studies on the catalytic reduction of 2,4-dinitrophenylhydrazine using palladium nanoparticles suggest a two-step process:

Diffusion and adsorption of the dinitrophenylhydrazine onto the catalyst surface. nih.gov

Electron transfer from the hydride donor (like NaBH₄) to the dinitrophenylhydrazine, mediated by the palladium nanoparticles. nih.gov

Integration of 2,5-Dinitrophenylhydrazine in Catalytic Systems

Beyond its role as a substrate, 2,5-dinitrophenylhydrazine and its derivatives can be integrated into catalytic systems, acting as components or modifiers that influence the catalytic activity and selectivity.

Heterogeneous Catalysis Involving 2,5-Dinitrophenylhydrazine

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. While direct use of 2,5-dinitrophenylhydrazine as a primary heterogeneous catalyst is not common, its derivatives or the products of its reactions can be part of such systems. For example, the reduction products, diaminophenylhydrazines, could potentially serve as ligands for metal nanoparticles, creating a modified heterogeneous catalyst.

The field of heterogeneous catalysis is continually evolving, with a focus on developing robust and recyclable catalysts. nih.govmdpi.com Iron-based heterogeneous catalysts, for instance, have gained significant attention due to their low cost and environmental friendliness. mdpi.com While specific examples involving 2,5-dinitrophenylhydrazine are not prevalent in the reviewed literature, the principles of catalyst design could be applied to incorporate this molecule or its derivatives into novel heterogeneous catalytic systems.

Homogeneous Catalysis and Organocatalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase. 2,5-Dinitrophenylhydrazine itself is not typically a catalyst in the classical sense. However, the broader family of hydrazines and their derivatives can participate in organocatalytic reactions. Organocatalysis utilizes small organic molecules to accelerate chemical reactions.

The reactivity of the hydrazine moiety in dinitrophenylhydrazines allows for their use in derivatization reactions, which can be considered a form of stoichiometric organocatalysis. For example, the reaction of 2,4-dinitrophenylhydrazine with aldehydes and ketones to form hydrazones is a well-established method for the identification and characterization of these carbonyl compounds. chemguide.co.ukallen.inbyjus.com This reaction is acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. youtube.com

Redox Potential and Electrochemical Behavior of 2,5-Dinitrophenylhydrazine

The electrochemical properties of dinitrophenylhydrazines are of interest for their potential application in sensors and other electrochemical devices. The presence of both reducible nitro groups and an oxidizable hydrazine group imparts a rich redox chemistry to these molecules.

The hydrazine moiety of 2,4-dinitrophenylhydrazine has been identified as the electroactive center responsible for its complexation with carbonyls. researchgate.net The electrochemical behavior of dinitrophenylhydrazine has been studied using techniques like differential pulse voltammetry at a glassy carbon electrode. researchgate.net

The electrochemical oxidation of the dinitrophenylhydrazone derivatives of various aldehydes and ketones has been investigated. researchgate.net These studies form the basis for the determination of carbonyl compounds using electrochemical detectors coupled with separation techniques like high-performance liquid chromatography (HPLC). researchgate.net The redox properties of dinitrophenylhydrazine are also central to its use in electrochemical sensors for detecting carbonyl groups in proteins, which are markers of oxidative stress. researchgate.net

Interactive Data Table: Electrochemical Detection of Carbonyl-DNPH Derivatives

This table summarizes the oxidation potentials for various carbonyl compounds after derivatization with 2,4-dinitrophenylhydrazine (DNPH), as determined by high-performance liquid chromatography with electrochemical detection. researchgate.net

Carbonyl CompoundDerivatized with DNPHOxidation Potential (V vs. Ag/AgCl)
5-HydroxymethylfurfuralYes+0.94
2-FurfuraldehydeYes+0.99
ButyraldehydeYes+1.29
AcetoneYes+1.15
Methyl ethyl ketoneYes+1.18

Cyclic Voltammetry Studies

There is no available data from cyclic voltammetry studies specifically for Hydrazine, (2,5-dinitrophenyl)- in the reviewed literature. Research has focused on other isomers, leaving the electrochemical profile of the 2,5-dinitrophenyl derivative uncharacterized.

Emerging Research Areas and Future Perspectives in 2,5 Dinitrophenylhydrazine Chemistry

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity (2,5-dinitrophenyl)hydrazine, and how can its purity be validated?

  • Methodology : Synthesize via nucleophilic substitution between hydrazine and 1-chloro-2,5-dinitrobenzene in polar aprotic solvents (e.g., DMSO or acetonitrile) at controlled temperatures (25–60°C). Purify via recrystallization using ethanol or methanol. Validate purity using melting point analysis, thin-layer chromatography (TLC, RfR_f comparison), and high-performance liquid chromatography (HPLC) with UV detection at 365–440 nm .

Q. How is (2,5-dinitrophenyl)hydrazine employed in carbonyl group detection, and what analytical parameters should be optimized?

  • Methodology : React with aldehydes/ketones to form hydrazone derivatives. Optimize pH (neutral to slightly acidic), reaction time (30–60 minutes), and hydrazine molar excess (2–5×). Detect via spectrophotometry (λ = 370–445 nm) or by isolating crystalline precipitates for melting point comparison. Confirm derivatives using TLC or reverse-phase HPLC .

Q. What spectroscopic techniques are most effective for characterizing (2,5-dinitrophenyl)hydrazine derivatives?

  • Methodology : Use IR spectroscopy to identify N–H stretches (3250–3365 cm1^{-1}) and nitro group vibrations (1520–1350 cm1^{-1}). Employ 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6d_6 to resolve aromatic protons (δ 8.5–9.5 ppm) and hydrazine NH signals. For ambiguous cases, high-resolution mass spectrometry (HRMS) or X-ray crystallography provides definitive structural confirmation .

Advanced Research Questions

Q. What kinetic models describe the nucleophilic reactions of (2,5-dinitrophenyl)hydrazine with substituted aryl sulfides, and how do substituent effects influence reaction rates?

  • Methodology : Monitor reactions spectrophotometrically under pseudo-first-order conditions (excess hydrazine). Calculate second-order rate constants (kAk_A) from linear kobsk_{\text{obs}} vs. [hydrazine] plots. Use Hammett σ constants to correlate substituent electronic effects (e.g., electron-withdrawing groups accelerate reactivity). Density functional theory (DFT) can model transition states and solvent effects .

Q. How do structural modifications of (2,5-dinitrophenyl)hydrazine derivatives affect their bioactivity in PARP-1 inhibition studies?

  • Methodology : Synthesize derivatives by condensing (2,5-dinitrophenyl)hydrazine with heterocyclic precursors (e.g., pyrano[2,3-d]pyrimidines). Assess inhibitory activity via enzymatic assays (IC50_{50} determination). Correlate electronic properties (e.g., nitro group positioning) with binding affinity using molecular docking and QSAR models. Characterize derivatives via 1H^1 \text{H}-NMR and IR to confirm hydrazone formation .

Q. What challenges arise in spectroscopic characterization of (2,5-dinitrophenyl)hydrazine derivatives, and how can they be mitigated?

  • Methodology : Address overlapping NMR signals (e.g., aromatic protons) using 2D techniques (COSY, HSQC). For paramagnetic impurities in EPR studies, ensure rigorous degassing and use chelating agents (e.g., EDTA). Resolve carbonyl group ambiguities in IR by comparing with computed spectra (DFT/B3LYP/6-31G*) .

Q. How can computational methods predict the reactivity of (2,5-dinitrophenyl)hydrazine in nucleophilic aromatic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 09) to model reaction pathways, focusing on charge distribution at the nitro-substituted carbon. Use solvent models (e.g., COSMO-RS) to simulate polar aprotic environments. Validate predictions against experimental kinetic data and substituent effect trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.